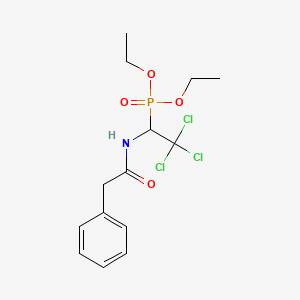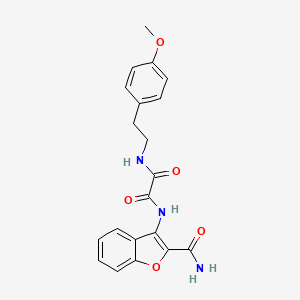
N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a member of the thiadiazole family and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes that are involved in the inflammatory response. It has also been suggested that this compound may have an effect on the expression of certain genes that are involved in the development of cancer.
Biochemical and Physiological Effects:
Studies have shown that N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide has anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This compound has also been found to have anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide has been found to have antimicrobial properties against certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it a suitable candidate for various research applications. However, one of the limitations of using this compound is its limited solubility in water, which may limit its use in certain experimental setups.
Future Directions
There are several future directions for the research on N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide. One potential direction is the study of its potential use in the treatment of neurological disorders such as Alzheimer's disease. Another potential direction is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide and its potential applications in various fields of scientific research.
Conclusion:
N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. While there are limitations to the use of this compound in lab experiments, there are several future directions for research on N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide that may lead to new discoveries and potential applications.
Synthesis Methods
N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide can be synthesized using different methods. One of the most common methods is the reaction between mesityl hydrazine and 2-bromo-2-methylpropionyl bromide in the presence of a base such as potassium carbonate. The reaction yields the desired compound in good yields and high purity.
Scientific Research Applications
N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
2-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-8(2)13(19)16-15-18-17-14(20-15)12-10(4)6-9(3)7-11(12)5/h6-8H,1-5H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKOKZUILJMTJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2625108.png)
![{[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methyl}amine dihydrochloride](/img/no-structure.png)

![1-(1,3-Benzodioxol-5-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2625113.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2625114.png)
![1-(1-Phenyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2625119.png)
![2-Chloro-N-[2-(3-methylpiperidin-1-yl)-1-(1-methylpyrazol-4-yl)-2-oxoethyl]propanamide](/img/structure/B2625120.png)
![N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2625124.png)
![[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2625125.png)

![3-(4-(2-chlorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2625127.png)
![2-[(4-Methoxybenzyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2625128.png)
